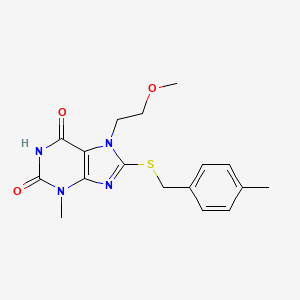

![molecular formula C13H9F3N4OS B2586887 4-méthyl-N-[2-(trifluorométhyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophène-2-carboxamide CAS No. 2034583-60-1](/img/structure/B2586887.png)

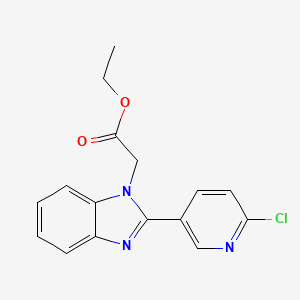

4-méthyl-N-[2-(trifluorométhyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide” is also known as PHTPP . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) that is used in scientific research to study the function of this receptor . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused pyrazole and pyrimidine ring structure . The compound’s structure allows for a great deal of synthetic versatility, permitting structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. The compound’s structure allows for a wide range of reactions, including those involving the pyrazole and pyrimidine rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its complex structure. For example, the presence of the fused pyrazole and pyrimidine rings can impact the compound’s reactivity and stability .Applications De Recherche Scientifique

1. Molécules fluorescentes pour l'étude des processus intracellulaires Ce composé appartient à une famille de pyrazolo[1,5-a]pyrimidines (PP) qui ont été identifiées comme des composés stratégiques pour les applications optiques . Ce sont des outils cruciaux pour l'étude de la dynamique des processus intracellulaires .

Chémosenseurs

Les fluorophores à base de pyrazolo[1,5-a]pyrimidines ont été utilisés comme chémosenseurs . Leurs propriétés photophysiques réglables les rendent appropriés pour cette application .

Matériaux organiques

Ces composés ont montré un potentiel important dans le progrès des matériaux organiques . Leur méthodologie de synthèse plus simple et plus écologique en fait un meilleur choix par rapport à d'autres composés .

Échafaudage antitumoral

Les dérivés de la pyrazolo[1,5-a]pyrimidine constituent une vaste famille de composés hétérocycliques azotés qui ont un impact important en chimie médicinale . Ils ont attiré beaucoup d'attention en raison de leur potentiel anticancéreux significatif .

Activité inhibitrice enzymatique

Ces composés ont montré une activité inhibitrice enzymatique . Cette propriété pourrait conduire à de nouvelles conceptions rationnelles et efficaces de médicaments portant le noyau pyrazolo[1,5-a]pyrimidine .

Applications de bio-imagerie

Les composés hétérocycliques fluorogènes, y compris les pyrazolo[1,5-a]pyrimidines, ont été utilisés dans des applications de bio-imagerie . Ils présentent des avantages par rapport aux fluorophores à base d'hydrocarbures .

Dispositifs organiques électroluminescents

Ces composés ont été utilisés dans le développement de dispositifs organiques électroluminescents . Leurs propriétés bénéfiques ont été exploitées pour améliorer notre niveau de vie .

Interactions bio-macromoléculaires

Les pyrazolo[1,5-a]pyrimidines ont été utilisées pour étudier les interactions bio-macromoléculaires . Leur grande versatilité synthétique permet des modifications structurelles sur toute leur périphérie .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

Similar compounds have been found to have various biological activities, indicating that they can have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, it interacts with microtubule affinity-regulating kinase 4 (MARK4), influencing microtubule dynamics and cellular architecture .

Cellular Effects

The effects of 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells, particularly in MCF-7 and HCT-116 cell lines, by altering cell cycle progression and promoting cell death . The compound also affects cell signaling pathways, including the NF-κB inflammatory pathway, which plays a role in immune response and inflammation . Furthermore, it influences gene expression and cellular metabolism, contributing to its anticancer and anti-inflammatory effects.

Molecular Mechanism

At the molecular level, 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2 and MARK4, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to changes in cell cycle progression and microtubule dynamics. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and continuous disruption of cell cycle progression . In vivo studies indicate that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and anti-inflammatory activities without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . Once inside the cells, it binds to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . It also accumulates in the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation, can further direct the compound to specific subcellular compartments, enhancing its therapeutic potential .

Propriétés

IUPAC Name |

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4OS/c1-7-2-9(22-6-7)12(21)18-8-4-17-11-3-10(13(14,15)16)19-20(11)5-8/h2-6H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPNOIAAQOSFFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

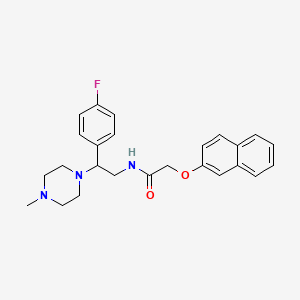

![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2586805.png)

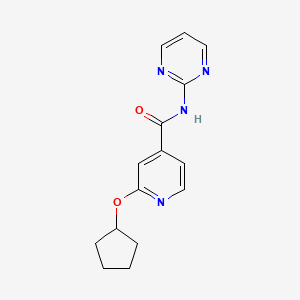

![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)

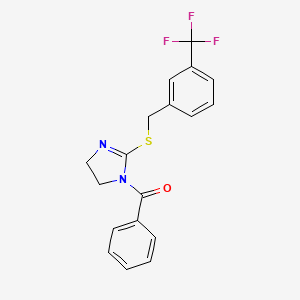

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)

![(7R)-7-Propan-2-yl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2586823.png)

![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)

![Methyl (E)-4-(2-cyclobutyl-4-oxo-5,7,8,9-tetrahydro-3H-pyrimido[5,4-c]azepin-6-yl)-4-oxobut-2-enoate](/img/structure/B2586826.png)